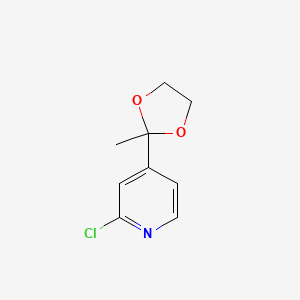
2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine, or 2C4MDP, is a chemical compound belonging to the class of pyridines. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has a variety of applications in organic chemistry, pharmacology, and materials science.
科学的研究の応用
2C4MDP has a variety of scientific research applications. It is used as a starting material in organic synthesis and as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and antihistamines. In addition, 2C4MDP is used as a ligand in coordination chemistry and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2C4MDP is not known. However, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows 2C4MDP to form complexes with other molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C4MDP are not well understood. However, it has been shown to increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2C4MDP has been shown to have antioxidant and antitumor activities in animal studies.
実験室実験の利点と制限
2C4MDP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in air and light and does not react with many other compounds. However, 2C4MDP can be toxic if ingested, and it can cause skin irritation if it comes into contact with skin.
将来の方向性
There are several potential future directions for research on 2C4MDP. One area of research is to further explore its mechanism of action and biochemical and physiological effects. Another area of research is to develop new methods for synthesizing 2C4MDP and to explore its potential applications in other areas, such as materials science and pharmaceuticals. Finally, further research could be done to explore the safety and toxicity of 2C4MDP, as well as its potential uses in medical treatments.
合成法
2C4MDP can be synthesized by a variety of methods. The most common method involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolan-2-yl chloride in the presence of a base such as sodium carbonate. This reaction yields 2C4MDP as a white solid. Other methods for synthesis include the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolan-2-yl bromide, or the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolan-2-yl iodide.
特性
IUPAC Name |
2-chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRVMRHXSHJQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521847 |
Source


|
| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80882-42-4 |
Source


|
| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)











